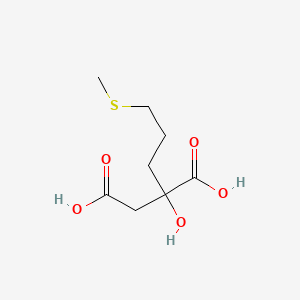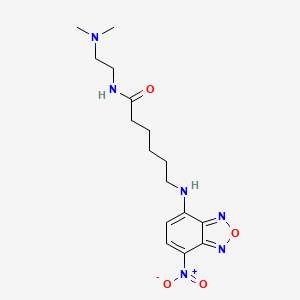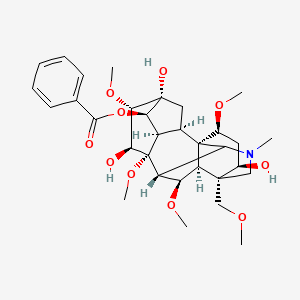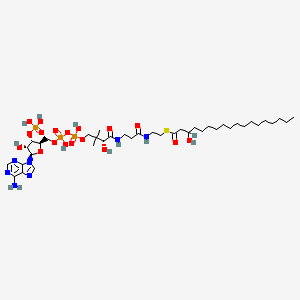
2-(3-Methylthiopropyl)malic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylthiopropyl)malic acid is the 2-(3-methylthiopropyl) derivative of malic acid. It is a conjugate acid of a 2-(3-methylthiopropyl)malate(2-).
Applications De Recherche Scientifique
Biological Production and Metabolic Engineering
Malic acid, closely related to 2-(3-Methylthiopropyl)malic acid, has seen significant interest due to its wide usage in various industries. Biological production, including fermentation, is gaining attention with the development of mature routes like enzymatic conversion and metabolic engineering of model strains (Dai et al., 2018).
Analytical Methods
The analytical determination of malic acid is crucial for understanding its presence in biological materials. Hummel (1949) discussed a sensitive chemical method for estimating malic acid, highlighting its importance in analytical chemistry (Hummel, 1949).
Chemical Synthesis
The chemical synthesis of malic acid derivatives is an area of interest, as demonstrated by Seebach and Wasmuth (1980). They described the synthesis of erythro-2-Hydroxy-succinic Acid Derivatives from Malic Esters, which could potentially include derivatives like 2-(3-Methylthiopropyl)malic acid (Seebach & Wasmuth, 1980).
Microbial Fermentation for Industrial Application
A study by Zou et al. (2013) on Aureobasidium pullulans fermentation for malic acid production showcases the potential for industrial applications. This process involves producing polymalic acid followed by acid hydrolysis, demonstrating a novel approach to malic acid production (Zou, Zhou, & Yang, 2013).
Polymerization and Material Science
Pounder and Dove (2010) explored the synthesis and organocatalytic ring-opening polymerization of cyclic esters derived from l-malic acid. This research highlights the potential of malic acid derivatives in the development of novel polymeric materials (Pounder & Dove, 2010).
Physicochemical Characterization for Food Industry
The study by Marques et al. (2020) on the physicochemical characterization of malic acid emphasizes its potential as a food ingredient, particularly in the formation of pectin gels. This research could be extended to derivatives like 2-(3-Methylthiopropyl)malic acid for similar applications (Marques et al., 2020).
Propriétés
Nom du produit |
2-(3-Methylthiopropyl)malic acid |
|---|---|
Formule moléculaire |
C8H14O5S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-methylsulfanylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O5S/c1-14-4-2-3-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
WLOKFRZXOVZGIN-UHFFFAOYSA-N |
SMILES canonique |
CSCCCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)



![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
